molecular formula C10H8Cl2I2O4 B12584282 Methyl (3,5-dichloro-2,4-diiodo-6-methoxyphenoxy)acetate CAS No. 646054-42-4

Methyl (3,5-dichloro-2,4-diiodo-6-methoxyphenoxy)acetate

Cat. No.: B12584282
CAS No.: 646054-42-4
M. Wt: 516.88 g/mol
InChI Key: SDTSLUVWDJZGHM-UHFFFAOYSA-N
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Description

Methyl (3,5-dichloro-2,4-diiodo-6-methoxyphenoxy)acetate is a complex organic compound with the molecular formula C10H8Cl2I2O4 and a molecular weight of 516.883 g/mol . This compound is characterized by the presence of multiple halogen atoms (chlorine and iodine) and a methoxy group attached to a phenoxyacetate structure. Its unique structure makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (3,5-dichloro-2,4-diiodo-6-methoxyphenoxy)acetate typically involves multiple steps. One common method includes the Ullmann reaction, which is catalyzed by copper. This reaction involves the coupling of 3-methoxyphenol with 4-iodophenol, followed by demethylation using hydrobromic acid (HBr) in acetic acid . The final step involves esterification to form the methyl ester.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity. This would likely involve the use of industrial-grade reagents and catalysts, as well as advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl (3,5-dichloro-2,4-diiodo-6-methoxyphenoxy)acetate can undergo various types of chemical reactions, including:

    Substitution Reactions: Due to the presence of halogen atoms, the compound can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted phenoxyacetates, while oxidation and reduction can modify the functional groups present on the aromatic ring.

Scientific Research Applications

Methyl (3,5-dichloro-2,4-diiodo-6-methoxyphenoxy)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl (3,5-dichloro-2,4-diiodo-6-methoxyphenoxy)acetate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Similar Compounds

    Methyl 3,5-dichloro-2,4-dihydroxybenzoate: Similar in structure but lacks the iodine atoms and methoxy group.

    3,5-Dichloro-2,4-diiodo-6-methoxyphenol: Similar but without the ester group.

Uniqueness

Methyl (3,5-dichloro-2,4-diiodo-6-methoxyphenoxy)acetate is unique due to the combination of halogen atoms and the methoxy group, which imparts specific chemical properties and reactivity. This makes it particularly useful in applications requiring precise molecular interactions and stability under various conditions .

Properties

CAS No.

646054-42-4

Molecular Formula

C10H8Cl2I2O4

Molecular Weight

516.88 g/mol

IUPAC Name

methyl 2-(3,5-dichloro-2,4-diiodo-6-methoxyphenoxy)acetate

InChI

InChI=1S/C10H8Cl2I2O4/c1-16-4(15)3-18-10-8(14)5(11)7(13)6(12)9(10)17-2/h3H2,1-2H3

InChI Key

SDTSLUVWDJZGHM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C(=C1Cl)I)Cl)I)OCC(=O)OC

Origin of Product

United States

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